

Application Notes and Protocols: Cyclohexanemethylamine Hydroiodide in Organic Synthesis

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Compound of Interest

Compound Name:	Cyclohexanemethylamine Hydroiodide
CAS No.:	2153504-15-3
Cat. No.:	B3028512

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This document provides a detailed guide to the use of **Cyclohexanemethylamine Hydroiodide** as a versatile precursor in modern organic synthesis. Moving beyond a simple recitation of procedures, these notes are designed to deliver actionable insights, explaining the causality behind experimental choices and grounding protocols in established scientific principles. We will explore the synthesis of the hydroiodide salt, its key applications, and the critical context surrounding its use, ensuring a foundation of safety, efficacy, and regulatory awareness.

Introduction: The Utility of a Primary Amine Building Block

Cyclohexanemethylamine (CAS No: 3218-02-8), a primary amine featuring a cyclohexane moiety, is a valuable building block in the synthesis of a wide array of chemical entities.^{[1][2]} Its

hydroiodide salt, **Cyclohexanemethylamine Hydroiodide** (CAS No: 2153504-15-3), offers distinct advantages for laboratory use. As a stable, crystalline solid, the hydroiodide salt circumvents the handling challenges associated with the free base, which is a flammable, air-sensitive liquid.^{[3][4][5]}

The nucleophilic nature of the primary amine group allows it to participate in a broad spectrum of reactions, including N-alkylation, acylation, and condensation, making it a precursor of choice for constructing more complex molecules.^[1] Its applications are found in the development of pharmaceuticals, such as novel nonsteroidal anti-inflammatory drugs (NSAIDs) and potential anticancer agents, and in the synthesis of Schiff's base ligands for creating multinuclear metal complexes.^{[4][6][7]} More recently, its derivatives have gained attention in materials science as organic onium salts for the fabrication of perovskite solar cells.^[5]

It is important to acknowledge that the arylcyclohexylamine scaffold, to which Cyclohexanemethylamine belongs, is a core structure in certain classes of pharmacologically active compounds, including phencyclidine (PCP) and its analogs, which are regulated substances.^{[8][9]} This guide is intended for legitimate scientific research and drug development. All protocols must be conducted in strict compliance with institutional safety policies and all applicable local and federal regulations regarding chemical precursors.^{[10][11]}

Physicochemical Properties

A clear understanding of the physical and chemical properties of both the free base and its hydroiodide salt is essential for proper handling, reaction setup, and purification.

Property	Cyclohexanemethylamine (Free Base)	Cyclohexanemethylamine Hydroiodide
CAS Number	3218-02-8[12]	2153504-15-3[5]
Molecular Formula	C ₇ H ₁₅ N[12]	C ₇ H ₁₅ N·HI[13]
Molecular Weight	113.20 g/mol [12]	241.12 g/mol [13]
Appearance	Clear colorless to slightly yellow liquid[3]	White to almost white powder/crystal[5]
Boiling Point	159-161 °C (lit.)[4]	Not Applicable (Salt)
Melting Point	-8 °C[14]	Not Available
Density	0.87 g/mL at 25 °C (lit.)[4]	Not Available
Solubility	Slightly soluble in water[14]	Soluble in polar solvents
Flash Point	48 °C - closed cup[4]	Not Applicable (Salt)

Synthesis and Preparation Protocols

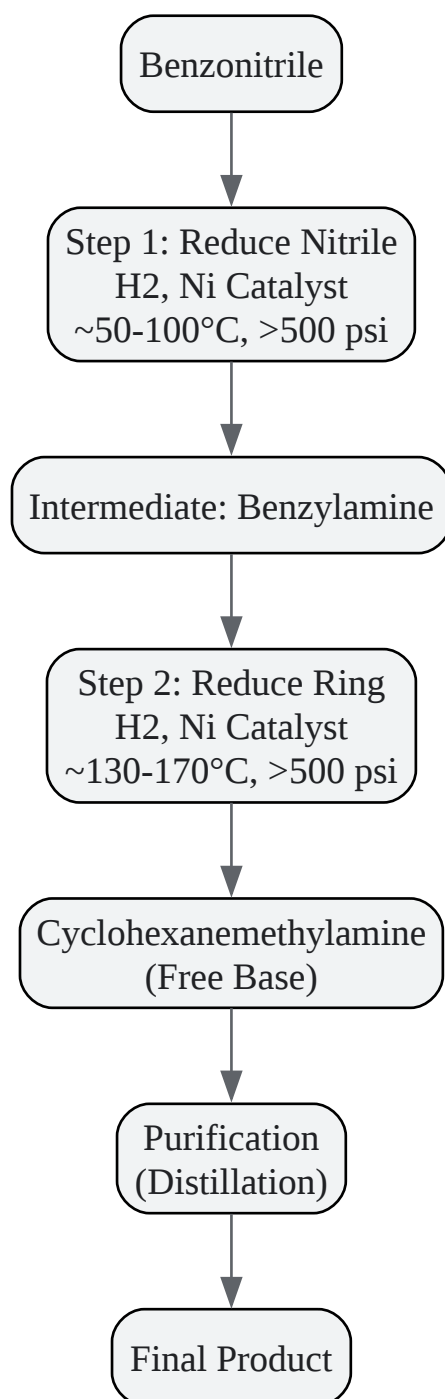
The hydroiodide salt is typically prepared from the free base. The following protocols outline the synthesis of Cyclohexanemethylamine and its subsequent conversion to the hydroiodide salt.

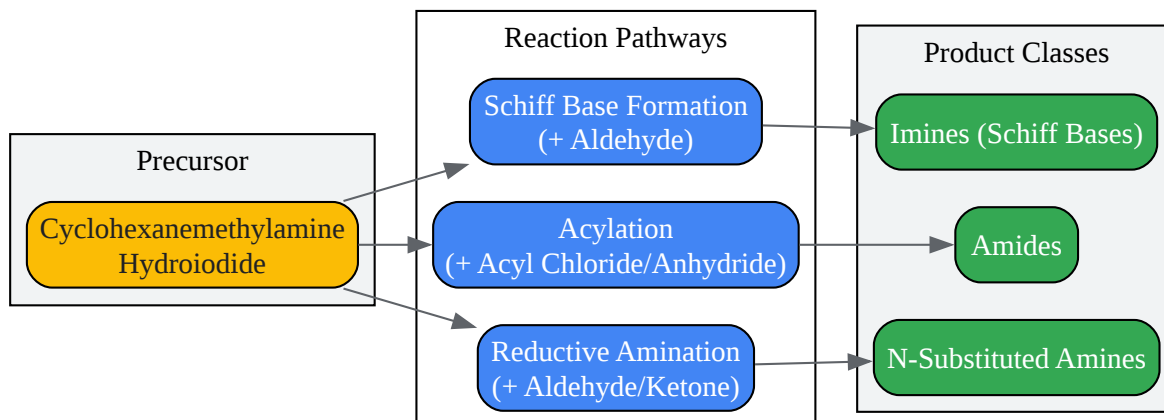
Protocol 1: Synthesis of Cyclohexanemethylamine via Catalytic Reduction

This protocol is adapted from established methods for the reduction of nitriles. The catalytic hydrogenation of benzonitrile to cyclohexanemethylamine involves a two-step reduction process in a single pot.[15]

Rationale: This "one-pot" method is efficient as it avoids the isolation of the intermediate benzylamine. The use of a nickel catalyst under hydrogen pressure is a classic and robust method for reducing both the nitrile group and the aromatic ring.[15]

Diagram: Synthesis Workflow





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